REACTION_CXSMILES
|
[OH-:1].[Na+].Cl.[NH2:4]O.[O-]S([O-])=O.[Na+].[Na+].[NH2:12][C:13]1[CH:14]=[C:15]([OH:23])[C:16](=[CH:21][CH:22]=1)[C:17](OC)=[O:18].OS(O)(=O)=O>O>[NH2:12][C:13]1[CH:22]=[CH:21][C:16]([C:17]([NH:4][OH:1])=[O:18])=[C:15]([OH:23])[CH:14]=1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(C(=O)OC)=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred for up to 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WAIT
|
Details
|
the course of the reaction is monitored every few hours by reverse phase HPLC
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is chilled on ice
|
Type
|
CUSTOM
|
Details
|
A precipitate is first formed at approx. pH 6
|
Type
|
FILTRATION
|
Details
|
the pale tan precipitate collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product is dried in vacuo over P2O5
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)NO)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |